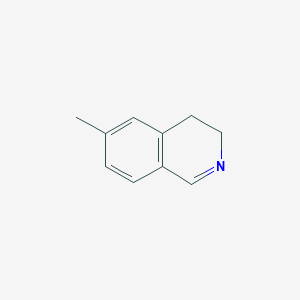

6-Methyl-3,4-dihydroisoquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

69426-28-4 |

|---|---|

Fórmula molecular |

C10H11N |

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

6-methyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C10H11N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6-7H,4-5H2,1H3 |

Clave InChI |

XOOOUJBSMPPYDL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C=NCC2 |

Origen del producto |

United States |

Synthetic Methodologies for 6 Methyl 3,4 Dihydroisoquinoline and Its Structural Analogues

Classical and Contemporary Approaches to 3,4-Dihydroisoquinoline (B110456) Nucleus Formation

The formation of the 3,4-dihydroisoquinoline nucleus can be achieved through several powerful cyclization strategies. These methods range from historical name reactions that remain staples in organic synthesis to modern transition metal-catalyzed and multicomponent reactions that offer enhanced efficiency and stereocontrol.

Bischler-Napieralski Reaction and its Mechanistic Variants in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. rsc.orgresearchgate.netorganicreactions.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, such as N-acyl derivatives of β-phenylethylamine, using a dehydrating agent. nih.gov The reaction is typically carried out under refluxing acidic conditions with condensing agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). rsc.orgresearchgate.net The presence of electron-donating groups on the aromatic ring, such as a methyl group at the para-position to the cyclization site (which would lead to a 6-methyl substituted product), facilitates the reaction. rsc.orgacs.org

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. researchgate.net

Path A involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization and subsequent elimination to form the imine. rsc.orgresearchgate.net

Path B proceeds through the formation of a nitrilium ion intermediate, which then cyclizes to the dihydroisoquinoline. rsc.orgresearchgate.net The prevailing mechanism is often influenced by the specific reaction conditions. researchgate.net

A significant side reaction can be the retro-Ritter reaction, leading to the formation of styrene (B11656) derivatives. acs.orgrsc.org To mitigate this, modified procedures have been developed, such as using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination of the amide group. organic-chemistry.orgnih.gov

| Reagent System | Substrate Type | Product | Key Features |

| POCl₃ or P₂O₅ | β-arylethylamides | 3,4-Dihydroisoquinolines | Classical conditions, effective with electron-rich arenes. rsc.orgrsc.org |

| Tf₂O, 2-chloropyridine | Amides | Isoquinolines and β-carbolines | Mild conditions, short reaction times. researchgate.net |

| Oxalyl chloride-FeCl₃ | Amides | 3,4-Dihydroisoquinolines | Modified procedure to avoid retro-Ritter reaction. organic-chemistry.orgnih.gov |

This table provides a summary of common reagent systems for the Bischler-Napieralski reaction and its variants.

Ritter Reaction-Mediated Cyclization Pathways for Isoquinoline (B145761) Derivatives

The Ritter reaction provides an alternative pathway to isoquinoline precursors. This reaction involves the acid-induced nucleophilic addition of a nitrile to a carbocation. nih.govnih.gov The carbocation can be generated from various precursors, including alkenes or alcohols. researchgate.net The resulting nitrilium ion is then hydrolyzed during aqueous work-up to yield an N-alkyl amide. nih.govnih.gov

While the classical Ritter reaction produces amides, which can then be cyclized via the Bischler-Napieralski reaction, modifications have enabled direct heterocyclization. For instance, the reaction of natural allylbenzenes like myristicin (B1677595) with various nitriles in the presence of a strong acid can directly afford 3,4-dihydroisoquinoline derivatives. clockss.org This approach allows for the synthesis of 3-methyl-3,4-dihydroisoquinolines. clockss.org A three-component reaction between an alkyl- or alkoxybenzene, isobutyraldehyde, and a nitrile can also yield 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines.

| Reactants | Reagent | Product Type | Ref. |

| Alkene/Alcohol, Nitrile | Strong Acid (e.g., H₂SO₄) | N-Alkyl Amide | nih.gov |

| Allylbenzene, Nitrile | Strong Acid | 3,4-Dihydroisoquinoline | clockss.org |

| Alkoxybenzene, Isobutyraldehyde, Nitrile | Strong Acid | 1-Substituted 3,3-dimethyl-3,4-dihydroisoquinoline (B108870) | nih.gov |

This table illustrates the versatility of the Ritter reaction in synthesizing dihydroisoquinoline precursors and the core structure itself.

Transition Metal-Catalyzed Synthetic Routes to Dihydroisoquinoline Scaffolds

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for constructing heterocyclic systems. Catalysts based on palladium, rhodium, and cobalt have been successfully employed in the synthesis of dihydroisoquinoline derivatives, often through C-H activation/annulation strategies. rsc.orgresearchgate.net

For example, palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides access to substituted 3,4-dihydroisoquinolin-1(2H)-ones. rsc.org Rhodium(III)-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas can yield 4-methyl-substituted dihydroisoquinolones. mdpi.com Furthermore, cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the asymmetric synthesis of dihydroisoquinolones from N-chlorobenzamides and alkenes with high enantioselectivity. mdpi.com

| Catalyst | Reactants | Product Type | Key Features |

| Palladium(II) acetate (B1210297) | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | High regioselectivity. rsc.org |

| Rhodium(III) complex | O-pivaloyl benzhydroxamic acids, Propene | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-ones | C-H functionalization. mdpi.com |

| Cobalt(III)-Cp* complex | N-chlorobenzamides, Alkenes | Chiral 3,4-dihydroisoquinolin-1(2H)-ones | Excellent enantioselectivity. mdpi.com |

This table showcases examples of transition metal-catalyzed routes to dihydroisoquinoline derivatives.

Asymmetric Dearomative Three-Component Reactions for Dihydroisoquinoline Derivatives

Asymmetric dearomative reactions have provided a novel and efficient entry into chiral nitrogen-containing heterocycles. A notable example is the asymmetric three-component nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade. organic-chemistry.orgnih.gov This reaction utilizes transient dipoles generated from N-heteroarenes (like isoquinoline) and allenoates, which then react with methyleneindolinones in the presence of a chiral N,N′-dioxide/metal complex. organic-chemistry.orgnih.gov

This powerful strategy allows for the rapid construction of complex and versatile chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline (B1215523) derivatives, with good to excellent enantioselectivities under mild conditions. organic-chemistry.orgnih.gov Another approach involves the enantioselective dearomative [3+2] annulation of nonactivated isoquinolines with a zwitterionic intermediate generated from an isocyanide, leading to chiral 1,2-dihydroisoquinolines. rsc.org

Cyclization Strategies Involving Organolithium Reagents (e.g., Butyllithium) for 3,3-Disubstituted Dihydroisoquinolines

Organolithium reagents, such as butyllithium (B86547), can be employed in cyclization strategies to form substituted dihydroisoquinolines. One such method involves the directed ortho-lithiation of N-pivaloyl-3-methoxyphenylethylamine with butyllithium, followed by treatment with dimethylformamide to generate an aldehyde intermediate that can be cyclized. nih.gov

Furthermore, the condensation of lithiated N,N-diethyl-o-toluamides with imines has been shown to produce 3-substituted and 3,4-disubstituted 3,4-dihydro-1(2H)-isoquinolones. While this method has been demonstrated with non-enolizable dihydroisoquinolines, it presents a potential route to 3,3-disubstituted derivatives. The treatment of O-ethyl-N-butylphenylphosphonamidates bearing an ortho-benzyl ether with n-butyllithium has also been shown to induce cyclization, forming novel 2,3-dihydrobenzo[d] rsc.orgrsc.orgoxaphospholes, highlighting the utility of butyllithium in intramolecular cyclizations.

Functional Group Transformations and Derivatization Routes on the 3,4-Dihydroisoquinoline Core

Once the 3,4-dihydroisoquinoline nucleus is formed, it serves as a versatile platform for a variety of functional group transformations and derivatizations, allowing for the synthesis of a diverse library of related compounds.

A common transformation is the oxidation of the 3,4-dihydroisoquinoline to the corresponding fully aromatic isoquinoline. organic-chemistry.org This can be achieved using various oxidizing agents. Conversely, the imine (C=N) bond of the dihydroisoquinoline can be reduced to afford a 1,2,3,4-tetrahydroisoquinoline (B50084). nih.gov This reduction is often accomplished using hydride reagents like sodium borohydride (B1222165). nih.gov Enantioselective reduction methods have also been developed to produce chiral tetrahydroisoquinolines.

N-alkylation of the dihydroisoquinoline nitrogen is another important derivatization. For instance, 3,3-dimethyl-3,4-dihydroisoquinoline derivatives can be N-alkylated, and the resulting iminium salts can be oxidized to yield N-alkylated 3,4-dihydroisoquinolinones. rsc.orgresearchgate.netrsc.org

Furthermore, C-C bond formation at the C1 position is a key strategy for introducing substituents. The treatment of 3,4-dihydroisoquinolines with Grignard or organolithium reagents allows for the facile introduction of alkyl or aryl groups at the C1 position, leading to 1-substituted tetrahydroisoquinolines after reduction or workup. nih.gov

| Transformation | Reagents/Conditions | Product Type | Ref. |

| Oxidation | Various oxidizing agents | Isoquinoline | organic-chemistry.org |

| Reduction | Sodium borohydride | 1,2,3,4-Tetrahydroisoquinoline | nih.gov |

| N-Alkylation/Oxidation | Alkyl halides, then oxidation | N-Alkyl-3,4-dihydroisoquinolinone | rsc.orgrsc.org |

| C1-Alkylation/Arylation | Grignard or organolithium reagents | 1-Substituted 1,2,3,4-tetrahydroisoquinoline | nih.gov |

This table summarizes key functional group transformations of the 3,4-dihydroisoquinoline core.

Cycloaddition Reactions, including [2+3] Cycloadditions, with Dihydroisoquinoline Systems

Cycloaddition reactions represent a powerful tool for the construction of complex molecular architectures from relatively simple starting materials. In the context of 3,4-dihydroisoquinoline systems, these reactions, particularly [2+3] cycloadditions, have been employed to generate novel fused heterocyclic systems.

One notable example involves the 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with alkynes. scilit.com These N-oxides, which can be generated from the corresponding 3,4-dihydroisoquinolines, act as 1,3-dipoles and react with dipolarophiles like alkynes to form stable Δ4-isoxazolines. scilit.com This strategy provides a route to isoquinoline-fused pyrroles through rearrangement of the initial cycloadducts. scilit.com The versatility of this approach is further demonstrated by the reaction of 3,4-dihydroisoquinoline N-oxide with various ketenes, such as dimethylketene, which can lead to the formation of 1:2 adducts. rsc.org

Furthermore, C,N-cyclic azomethine imines derived from 3,4-dihydroisoquinolines have been utilized as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions with allyl alkyl ketones. nih.gov This method, often catalyzed by chiral complexes, allows for the diastereoselective and enantioselective synthesis of complex tetrahydroisoquinoline derivatives. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups, highlighting its synthetic utility. nih.gov

Another approach involves the use of 3,4-dihydroisoquinolines themselves as components in cycloaddition reactions. For instance, the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with pyrylium (B1242799) salts has been shown to result in a cycloaddition at the 2 and 5 positions of 2,4,6-triphenylpyrylium. rsc.org Additionally, three-component reactions involving isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins can proceed via a 1,4-dipolar cycloaddition to yield fused pentacyclic chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines. nih.gov

The table below summarizes representative examples of cycloaddition reactions involving dihydroisoquinoline systems.

| Dipole/Dienophile 1 | Dipole/Dienophile 2 | Product Type | Reference |

| 3,4-Dihydroisoquinoline N-oxide | Alkyne | Δ4-Isoxazoline | scilit.com |

| C,N-Cyclic azomethine imine | Allyl alkyl ketone | Tetrahydroisoquinoline derivative | nih.gov |

| 3,4-Dihydro-6,7-dimethoxyisoquinoline | 2,4,6-Triphenylpyrylium salt | Fused pyridinium (B92312) salt | rsc.org |

| Isoquinoline / Dialkyl acetylenedicarboxylate | 3-Acetyl coumarin | Chromeno[3',4':3,4]pyrido[2,1-a]isoquinoline | nih.gov |

Oxidation Reactions for the Preparation of Nitrones from 3,4-Dihydroisoquinoline Derivatives

Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. tandfonline.com The direct oxidation of the imine functionality in 3,4-dihydroisoquinoline derivatives provides an efficient route to the corresponding nitrones (3,4-dihydroisoquinoline N-oxides).

A common and effective method for this transformation is the use of m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comtandfonline.com The reaction of 1-substituted-3,4-dihydroisoquinolines with m-CPBA in an aprotic solvent like benzene (B151609) or chloroform (B151607) at low to ambient temperatures affords the desired nitrones in good to excellent yields. tandfonline.com This method has been successfully applied to a range of 1-aryl and 1-alkyl substituted 3,4-dihydroisoquinolines. tandfonline.com The resulting nitrones are typically stable compounds that can be isolated and purified using standard chromatographic techniques. tandfonline.com

For instance, the oxidation of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline with m-CPBA yields the corresponding nitrone as a stable, crystalline solid. tandfonline.com The reaction conditions are generally mild, and the yields are often high, making this a preferred method for the synthesis of these valuable intermediates. tandfonline.com It has been noted that for C-1 alkyl substituted dihydroisoquinolines, trace amounts of rearranged lactam products may be observed, potentially arising from the rearrangement of an intermediate oxaziridine. tandfonline.com

The synthesis of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide, a cyclic analog of the spin-trapping agent phenyl-tert-butylnitrone (PBN), has also been reported through the oxidation of the parent dihydroisoquinoline. nih.gov

The following table presents data on the oxidation of various 3,4-dihydroisoquinoline derivatives to their corresponding nitrones using m-CPBA.

| 1-Substituent | Yield (%) | Reference |

| Phenyl | 72 | tandfonline.com |

| 4-Methoxyphenyl | 85 | tandfonline.com |

| 3,4-Dimethoxyphenyl | 96 | tandfonline.com |

| Methyl | 50 | tandfonline.com |

| Benzyl | 65 | tandfonline.com |

N-Alkylation and Subsequent Oxidative Transformations Leading to Dihydroisoquinolinones

The N-alkylation of the dihydroisoquinoline nitrogen atom introduces a substituent that can influence the reactivity of the heterocyclic ring and serve as a handle for further transformations. Subsequent oxidation can lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones, a scaffold present in many biologically active molecules. nih.govresearchgate.net

While direct N-alkylation of a 3,4-dihydroisoquinoline followed by oxidation is a plausible route, many synthetic approaches to dihydroisoquinolinones involve a cyclization strategy where the nitrogen is already substituted. For example, the Castagnoli–Cushman reaction has been utilized to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov

In a different approach, the alkylation of C-H bonds with N-vinylphthalimide, catalyzed by rhodium, on aromatic amides bearing an 8-aminoquinoline (B160924) directing group can be followed by a one-pot transformation to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net Another strategy involves the late-stage C-H alkylation of heterocycles using 1,4-dihydropyridines (DHPs) as alkyl radical precursors under oxidative conditions. nih.gov This method has been applied to the synthesis of complex molecules containing heterocyclic cores. nih.gov Similarly, direct Csp3–H alkylation of 3,4-dihydroquinoxalin-2-ones, a related heterocyclic system, has been achieved using N-(acyloxy)phthalimides under photoredox catalysis. rsc.org

A palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction has been developed for the synthesis of quaternary 3,4-dihydroisoquinolinones. researchgate.netrsc.org This method utilizes formate (B1220265) esters as a source of carbon monoxide and provides access to enantiopure nitrogen-containing heterocycles with an all-carbon quaternary stereocenter. rsc.org

Reactions of 3,4-Dihydroisoquinolines with Anhydrides for Fused Polyheterocycle Formation

The reaction of 3,4-dihydroisoquinolines with anhydrides can lead to the formation of fused polyheterocyclic systems, although this specific reaction class is less extensively documented compared to other transformations. However, related reactions involving anhydrides in the synthesis of isoquinoline-containing scaffolds are known.

For example, triflic anhydride has been employed to mediate a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org It also promotes the direct conversion of various amides to isoquinoline and β-carboline derivatives through electrophilic activation and subsequent cyclodehydration. organic-chemistry.org Furthermore, a one-pot, three-component tandem reaction mediated by triflic anhydride, involving an amide, an aldehyde, and an amine, has been developed for the synthesis of 3,4-dihydroquinazolines, a related heterocyclic system. rsc.org

In the context of multicomponent reactions, isatoic anhydride can react with an aldehyde and ammonium (B1175870) acetate to form 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the utility of anhydrides as precursors in the synthesis of fused nitrogen heterocycles. researchgate.net

While direct reactions of 6-methyl-3,4-dihydroisoquinoline with anhydrides to form fused polyheterocycles are not prominently featured in the reviewed literature, the reactivity of the imine nitrogen suggests that acylation with an anhydride is a feasible initial step, which could be followed by intramolecular cyclization to construct more complex ring systems.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral 3,4-dihydroisoquinoline derivatives is a major focus in organic synthesis, driven by the prevalence of this chiral scaffold in a vast number of isoquinoline alkaloids with significant biological activities. rsc.org The primary strategies revolve around the creation of the C1 stereocenter with high enantiomeric excess.

Strategies for Asymmetric Induction Utilizing Chiral Catalysts and Auxiliaries

Asymmetric catalysis and the use of chiral auxiliaries are the cornerstones of enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines from their corresponding 3,4-dihydroisoquinoline precursors. rsc.orgnih.gov

Chiral Catalysts: A plethora of chiral catalysts, predominantly based on transition metals like iridium and rhodium, have been developed for the asymmetric hydrogenation of the C=N bond in 1-substituted-3,4-dihydroisoquinolines. mdpi.com These catalysts typically feature chiral phosphine (B1218219) ligands that create a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the imine. Ligands such as (S)-P-Phos and various Josiphos-type ligands have proven effective in iridium-catalyzed hydrogenations, often affording high yields and excellent enantioselectivities (ee). mdpi.com For instance, the use of an [Ir(COD)Cl]2/(S)-P-Phos system, in the presence of a Brønsted acid like H3PO4, has been shown to effectively reduce 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride salt on a multigram scale with 97% yield and 96% ee. mdpi.com

Chiral Auxiliaries: An alternative strategy involves the attachment of a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline. This converts the prochiral substrate into a mixture of diastereomers upon reaction. The addition of organometallic reagents (e.g., Grignard or organozinc reagents) to N-acyliminium ion intermediates derived from dihydroisoquinolines bearing a chiral N-acyl group can proceed with high diastereoselectivity. clockss.org The chiral auxiliary is then cleaved in a subsequent step to reveal the enantiomerically enriched 1-substituted tetrahydroisoquinoline. clockss.org

The following table highlights different chiral catalysts and auxiliaries used in the asymmetric synthesis of tetrahydroisoquinoline derivatives.

| Method | Catalyst/Auxiliary | Substrate | Product ee (%) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / (S)-P-Phos / H3PO4 | 1-Phenyl DHIQ·HCl | 96 | mdpi.com |

| Asymmetric Hydrogenation | [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | 1-Alkyl DHIQs | up to >99 | mdpi.com |

| Asymmetric Allylation | Cu / DTBM-SEGPHOS | 3,4-Dihydroisoquinoline | Good stereoselectivity | acs.org |

| Chiral Auxiliary | Chiral N-acyl group | 3,4-Dihydroisoquinoline | Good diastereoselectivity | clockss.org |

| Asymmetric Reduction | Chiral hydride reagent (Mosher's reagent) | 6,7-dimethoxy-DHIQ iodide | 66.4 | koreascience.kr |

Enantioselective Reduction of 1-Substituted-3,4-dihydroisoquinolines

The enantioselective reduction of the endocyclic C=N bond of 1-substituted-3,4-dihydroisoquinolines is the most direct and widely studied method for accessing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org This transformation can be achieved through several catalytic and stoichiometric approaches. rsc.org

Catalytic Asymmetric Hydrogenation: This is arguably the most efficient and atom-economical method. Chiral transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are highly effective. mdpi.com For example, iridium catalysts bearing chiral phosphine ligands like Josiphos-type binaphane ligands have been successfully employed for the enantioselective hydrogenation of 1-aryl-substituted dihydroisoquinolines. acs.org The reaction conditions, such as solvent, temperature, and the presence of additives (e.g., acids or other Lewis acids), can significantly influence both the conversion and the enantioselectivity. mdpi.com

Catalytic Asymmetric Transfer Hydrogenation: In this variation, a hydrogen donor other than H2 gas is used, such as formic acid or isopropanol. Ruthenium catalysts, often in combination with chiral diamine ligands like TsDPEN, are commonly used. The addition of Lewis acids like AgSbF6 can significantly enhance both the catalytic activity and enantioselectivity. mdpi.com

Stoichiometric Chiral Hydride Reagents: Chiral reducing agents, such as those derived from lithium aluminum hydride or sodium borohydride modified with chiral ligands (e.g., chiral alcohols or amino alcohols), can also be used for the enantioselective reduction of dihydroisoquinolines. rsc.orgkoreascience.kr For example, the reduction of 6,7-dimethoxy-3,4-dihydroisoquinolinium iodide with Mosher's reagent provided the corresponding tetrahydroisoquinoline with 66.4% ee. koreascience.kr While effective, these methods are stoichiometric and may generate more waste compared to catalytic approaches.

Biocatalytic Reduction: Enzymes, such as imine reductases (IREDs), offer a green and highly selective alternative for the reduction of 1-substituted-3,4-dihydroisoquinolines. sjtu.edu.cn A panel of IREDs can be screened to find an enzyme that provides the desired enantiomer of the tetrahydroisoquinoline product with high conversion and enantiomeric excess. sjtu.edu.cn For instance, several IREDs have been shown to reduce various 1-benzyl-3,4-dihydroisoquinoline (B3050290) derivatives to the corresponding (R)- or (S)-tetrahydroisoquinolines with excellent enantioselectivity (>99% ee). sjtu.edu.cn

The table below provides examples of enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines.

| Reduction Method | Catalyst/Reagent | Substrate | Product ee (%) | Reference |

| Asymmetric Hydrogenation | Iridium / Josiphos-type ligand | 1-Aryl-DHIQs | High | acs.org |

| Asymmetric Transfer Hydrogenation | Ruthenium / TsDPEN / AgSbF6 | 1-Benzyl-6,7-dimethoxy-DHIQ | 98 | mdpi.com |

| Chiral Hydride Reduction | Mosher's reagent | 6,7-Dimethoxy-DHIQ iodide | 66.4 | koreascience.kr |

| Biocatalytic Reduction | Imine Reductase (IRED) | 1-Benzyl-DHIQs | >99 | sjtu.edu.cn |

| Asymmetric Chemical Reduction | NaBH4 / Tartaric acid | 1-Benzyl-6-methoxy-DHIQs | 85-90 | nih.gov |

Reactivity and Mechanistic Investigations of 6 Methyl 3,4 Dihydroisoquinoline Systems

Electrophilic and Nucleophilic Reactivity Profiles of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline (B110456) moiety possesses a characteristic imine (C=N) bond, which is the primary site of its reactivity. This endocyclic imine allows the molecule to exhibit both electrophilic and nucleophilic properties.

The nitrogen atom of the imine can be protonated or alkylated, activating the C1 carbon towards nucleophilic attack. This electrophilic character is fundamental to many synthetic transformations, including the renowned Bischler-Napieralski and Pictet-Spengler reactions, which are cornerstone methods for constructing the isoquinoline (B145761) framework. organic-chemistry.org In these reactions, an electron-rich aromatic ring attacks the electrophilic C1 carbon of a dihydroisoquinoline precursor, leading to cyclization.

Conversely, the C1 carbon can also exhibit nucleophilic character, particularly when substituted with groups that can stabilize a carbanion. More commonly, the enamine tautomer of a 3,4-dihydroisoquinoline can act as a nucleophile. The reactivity of the dihydroisoquinoline nucleus is significantly influenced by the nature of substituents on both the aromatic ring and the heterocyclic part of the molecule. rsc.orgacs.org For instance, electron-donating groups on the aromatic ring enhance the nucleophilicity of the system, while electron-withdrawing groups increase its electrophilicity. nih.gov

The reactivity of the dihydroisoquinoline core can be quantified and compared using kinetic studies. For example, the nucleophilicity of various heterocyclic amines has been determined by studying their reaction rates with reference electrophiles like 4,6-dinitrobenzofuroxan. arabjchem.org Such studies provide a quantitative measure (N parameters) of the nucleophilic power of these compounds. arabjchem.org

Peracid Oxidation Kinetics and Mechanisms of 3,4-Dihydroisoquinoline Derivatives

The oxidation of 3,4-dihydroisoquinolines, particularly with peracids, is a key transformation that can lead to a variety of products. The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for forming epoxides. youtube.comyoutube.com This reaction proceeds via a concerted mechanism where the oxygen atom is transferred to the double bond in a syn-addition.

In the case of 3,4-dihydroisoquinolines, the imine group is the site of oxidation. The oxidation of an iminium salt of a dihydroisoquinoline with m-CPBA has been shown to yield a mixture of products, including a lactam and a nitro compound, with the corresponding enamine as the major product, rather than the expected oxaziridinium salt. asianpubs.org This indicates a complex reaction pathway that deviates from simple oxygen transfer.

The kinetics of peracid oxidation can be influenced by substituents on the dihydroisoquinoline ring. The enzymatic oxidation of phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are precursors to 3,4-dihydroisoquinolines, has been studied to understand the formation of these compounds. ntu.ac.uk This research demonstrated that oxidative decarboxylation leads to the corresponding 3,4-dihydroisoquinoline. ntu.ac.uk The rate of these enzymatic oxidations can be measured spectrophotometrically to determine kinetic parameters. ntu.ac.uk

The Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters or lactones using peracids, provides a parallel for understanding the oxidation of the cyclic imine in dihydroisoquinolines. nih.gov The mechanism involves the formation of a Criegee intermediate, and the migratory aptitude of the adjacent groups determines the final product.

Computational Studies on Reaction Mechanisms, Regioselectivity, and Stereoselectivity (e.g., Molecular Electron Density Theory in Cycloadditions)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving dihydroisoquinoline systems. acs.org These studies provide insights into reaction pathways, transition state geometries, and the factors controlling regioselectivity and stereoselectivity.

Molecular Electron Density Theory (MEDT) is a powerful framework for understanding cycloaddition reactions. nih.govresearchgate.net MEDT analyzes the changes in electron density throughout a reaction to explain reactivity and selectivity. nih.govarxiv.org For instance, in [3+2] cycloaddition reactions, MEDT can predict whether a reaction will proceed through a concerted or stepwise mechanism and can rationalize the observed regiochemistry and stereochemistry. nih.govresearchgate.net These studies often involve analyzing the global electron density transfer and the molecular electrostatic potential of the transition states. nih.gov

DFT calculations have been employed to study various reactions of dihydroisoquinolines, such as their divergent synthesis of polycyclic compounds. acs.org These calculations can reveal why different substituents at the C1 position lead to the formation of different products. acs.org For example, a hydrogen at C1 might favor the formation of a pyrimidinone, while an aryl or alkyl group might lead to an oxazinanedione. acs.org

Furthermore, computational studies have been used to investigate the mechanism of cycloaddition reactions involving dihydroisoquinoline derivatives. For example, the dipolar cycloaddition reaction to form tetrahydro- rsc.orgacs.orgasianpubs.orgtriazolo[4,5-c]pyridines, which are structurally related to dihydroisoquinolines, has been studied to understand the formation of chiral centers. nih.gov Computational analysis of nitrilimine cycloadditions, which are conceptually similar, has also been performed to understand the [3+2] versus [1+2] cycloaddition pathways. researchgate.net

Influences of Substituents on Reaction Pathways and Outcomes within Dihydroisoquinoline Frameworks

Substituents on the 3,4-dihydroisoquinoline ring system play a crucial role in directing the course of chemical reactions. The electronic and steric properties of these substituents can significantly alter the reactivity of the molecule and the stability of reaction intermediates and transition states.

The identity of the substituent at the C1 position of a dihydroisoquinoline can determine the outcome of a reaction. As mentioned earlier, in the reaction with Meldrum's acid, a C1-hydrogen substituent leads to a different product than a C1-aryl or C1-alkyl substituent. acs.org This is attributed to the influence of the substituent on the stability of key intermediates in the reaction mechanism.

In the context of enantioselective reductions of 1-substituted-3,4-dihydroisoquinolines, the nature of the substituent at C1 and on the aromatic ring affects both the conversion and the enantioselectivity of the reaction. rsc.org For example, electron-rich substituents on the isoquinoline core can influence the efficiency of asymmetric transfer hydrogenation. rsc.org Specifically, a trifluoromethyl group at the meta-position of a 1-phenyl substituent was found to decrease catalytic activity, while a methyl group at the ortho-position resulted in poor reactivity. rsc.org

The position of substituents on the aromatic ring also has a profound effect. For instance, the reactivity of benzoquinone derivatives with nucleophiles is highly dependent on the electronic nature of the substituents. nih.gov Chlorine-substituted (electron-withdrawing) derivatives are more reactive than methyl- and t-butyl-substituted (electron-donating) derivatives. nih.gov This principle can be extended to the dihydroisoquinoline system, where electron-withdrawing groups on the benzene (B151609) ring would be expected to increase the electrophilicity of the C1 carbon.

The synthesis of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as enzyme inhibitors has also highlighted the importance of substituents. nih.gov The inhibitory potency of these compounds was found to be sensitive to the nature of the amide substituent and the presence of substituents on the dihydroisoquinolone core. nih.gov

Below is a data table summarizing the influence of substituents on the outcomes of selected reactions involving dihydroisoquinoline derivatives.

| Reaction | Dihydroisoquinoline Derivative | Substituent | Effect on Reaction Outcome | Reference |

|---|---|---|---|---|

| Reaction with Meldrum's Acid | C1-substituted Dihydroisoquinoline | H at C1 | Favors pyrimidinone formation | acs.org |

| Reaction with Meldrum's Acid | C1-substituted Dihydroisoquinoline | Aryl or Alkyl at C1 | Affords oxazinanediones | acs.org |

| Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline (B1582135) | m-CF3 on phenyl | Decreased catalytic activity | rsc.org |

| Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | o-CH3 on phenyl | Poor reactivity | rsc.org |

Computational Chemistry and Theoretical Studies on 6 Methyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method in this field, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. umn.edu These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

For heterocyclic compounds similar to 6-Methyl-3,4-dihydroisoquinoline, DFT has been successfully applied to gain detailed structural and energetic insights. For instance, a study on the related compound 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) used DFT calculations with the B3LYP functional and a 6-311+G(**) basis set to perform a full structure optimization and interpret vibrational spectra. nih.gov Such analyses provide a close agreement between observed and calculated frequencies, validating the computational model. nih.gov

DFT calculations are also employed to investigate reactivity and stability. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict regions of a molecule that are likely to act as electron donors or acceptors in chemical reactions. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, DFT has been used to elucidate the underlying mechanisms of reactions involving dihydroisoquinolines, helping to explain why certain reaction pathways are favored over others. acs.org

Table 1: Typical Parameters in DFT Studies for Dihydroisoquinoline Analogues

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms in the molecule. | B3LYP/6-311+G() | nih.gov |

| Frequency Analysis | Calculation of vibrational frequencies to confirm a true energy minimum and to interpret infrared and Raman spectra. | B3LYP/6-311+G() | nih.gov |

| Electronic Properties | Calculation of properties like HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. | M06-2x/6-311++G(d,p) | nih.gov |

| Energetic Properties | Determination of thermodynamic properties such as heats of formation. | M06-2x/6-311++G(d,p) | nih.gov |

Molecular Docking Simulations for Analyzing Ligand-Target Interactions of Dihydroisoquinoline Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For dihydroisoquinoline derivatives, docking simulations have been instrumental in exploring their interactions with various protein targets implicated in diseases like cancer. These studies help to visualize how the ligand fits into the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Several studies have successfully used molecular docking to analyze the binding modes of related isoquinoline (B145761) scaffolds:

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition: A docking simulation of an active isoquinoline derivative showed that it could form hydrogen bonds with specific amino acid residues (Gly362) and coordinate with zinc ions within the LAP active site, which is considered essential for its inhibitory activity against cancer cells. nih.gov

p53-MDM2 Interaction: Dihydroisoquinolinone derivatives have been identified as inhibitors of the p53-MDM2 protein-protein interaction. nih.gov An X-ray co-crystal structure confirmed the docking predictions, revealing a novel and unprecedented binding mode for this class of inhibitors. nih.gov

Sigma-2 (σ2) Receptor Binding: In the search for cancer diagnostics and therapeutics, homology modeling and molecular docking were used to study the binding of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to the σ2 receptor. nih.govresearchgate.net These simulations helped to understand the binding patterns and stability of the ligand-receptor complexes. nih.govresearchgate.net

Anti-Angiogenesis Targets: Tetrahydroisoquinoline derivatives have been docked into the active sites of KRas and VEGF receptors to understand their anti-angiogenesis activity. nih.gov The simulations revealed crucial hydrogen bonding interactions hypothesized to be necessary for their biological effect. nih.gov

Table 2: Examples of Molecular Docking Studies on Dihydroisoquinoline Analogues

| Dihydroisoquinoline Analogue | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Isoquinoline derivative (Compound 3b) | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362; coordination of zinc ions. | nih.gov |

| Dihydroisoquinolinone derivative | p53-MDM2 | Unprecedented binding mode revealed, inhibiting protein-protein interaction. | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 (σ2) Receptor | Understanding of binding patterns for designing selective ligands. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Dihydroisoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In a QSAR study, various physicochemical properties or theoretical molecular descriptors are calculated for a series of compounds and then correlated with their experimentally measured activities using statistical methods. chemmethod.com The goal is to develop a model that can predict the activity of new, untested compounds. wikipedia.org

For analogues of dihydroisoquinoline, QSAR studies have been employed to design novel compounds and predict their potential as therapeutic agents. These models help identify which molecular properties are most important for a desired biological effect.

The typical workflow for a QSAR study involves:

Data Set Preparation: A series of analogue compounds with known biological activities (e.g., anti-HIV-1, anticancer) is selected. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, thermodynamic) are calculated for each molecule. nih.govresearchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or other machine learning techniques are used to build a mathematical relationship between the descriptors and the biological activity. chemmethod.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

Studies on related quinoline (B57606) and pyrimidine (B1678525) derivatives have shown that properties like electronegativity, atomic masses, molecular symmetry, and polarizability can be important factors controlling biological activity, such as anti-HIV-1 effects. nih.gov

Table 3: Key Components of a QSAR Study for Dihydroisoquinoline Analogues

| Component | Description | Example | Reference |

|---|---|---|---|

| Biological Activity | The measured endpoint to be modeled. | Anti-HIV-1 activity, anticancer activity (IC₅₀). | nih.govresearchgate.net |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Electronic (LUMO energy), Molecular Weight, Polarizability. | nih.govresearchgate.net |

| Statistical Method | Algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). | chemmethod.comnih.gov |

| Validation | Process to assess the model's predictive ability. | Internal validation (cross-validation), external validation with a test set. | chemmethod.comresearchgate.net |

In Silico Prediction Models for Anticipating Biological Activity (e.g., Prediction of Activity Spectra for Substances - PASS Analysis)

In silico prediction models encompass a broad range of computational methods used to anticipate the biological effects of chemical compounds. Molecular docking and QSAR are prominent examples of these predictive models. They are used to screen virtual libraries of compounds, identify potential drug candidates, and prioritize molecules for synthesis and experimental testing. nih.govresearchgate.net

Another powerful in silico tool is the Prediction of Activity Spectra for Substances (PASS) analysis. PASS is a computer program that predicts a wide spectrum of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) for a given chemical structure. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. While specific PASS analyses for this compound are not prominent in the literature, the methodology represents an important approach for broad-based activity prediction.

The general process of using in silico prediction models involves:

Target Identification: Using methods like inverse docking to screen a compound against a database of potential protein targets. nih.gov

Activity Prediction: Employing QSAR or PASS-like algorithms to forecast the types and potency of biological activities.

Pathway Analysis: Utilizing bioinformatics platforms to map the predicted targets to known signaling pathways and biological processes, thereby generating hypotheses about the compound's mechanism of action. nih.gov

For example, in silico studies on isoquinoline derivatives have successfully predicted their potential as anticancer agents by showing their ability to inhibit crucial enzymes like leucine aminopeptidase. nih.gov These computational predictions provide valuable guidance for further experimental investigation into the compound's pharmacological and molecular mechanisms. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-methyl-1,2,3,4-tetrahydroquinoline |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Dihydroisoquinolinone |

| Isoquinoline |

| Tetrahydroisoquinoline |

| Quinolines |

| Pyrimidines |

| Leucine |

| Zinc |

| Dioscin |

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydroisoquinoline Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D ROESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like 6-methyl-3,4-dihydroisoquinoline. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the aromatic protons, the methylene (B1212753) (-CH2-) groups of the dihydroisoquinoline core, and the methyl (-CH3) group. For a mixture containing this compound, the proton NMR spectrum (400 MHz, CDCl₃) shows characteristic signals. rsc.org The methyl protons (CH₃) appear as a singlet around δ 2.36 ppm. rsc.org The methylene protons at position 4 (C4-H) typically resonate as a triplet around δ 2.72 ppm, while the methylene protons at position 3 (C3-H) appear as a multiplet around δ 3.76–3.68 ppm. rsc.org The aromatic protons exhibit signals in the downfield region, with a doublet for the proton at C5-H around δ 7.16 ppm and a multiplet for the remaining aromatic protons. rsc.org The imine proton (C1-H) is observed as a triplet at approximately δ 8.28 ppm. rsc.org It is important to note that anomalous ¹H NMR spectra with significant line broadening have been observed for some 3,4-dihydroisoquinolines, which can complicate interpretation. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. In a reported spectrum (101 MHz, CDCl₃), the carbon of the methyl group (CH₃) resonates at approximately δ 21.7 ppm. rsc.org The methylene carbons at C4 and C3 appear at around δ 18.4 ppm and δ 47.4 ppm, respectively. rsc.org The aromatic carbons and the imine carbon (C1) produce signals in the downfield region, typically between δ 125 and 161 ppm. rsc.org For instance, the imine carbon (C=N) signal is observed at δ 160.8 ppm. rsc.org The other aromatic carbons show resonances at δ 135.1, 134.7, 132.8, 128.3, 126.5, and 125.3 ppm. rsc.org The study of various isoquinoline (B145761) alkaloids has demonstrated the power of ¹³C NMR in making unambiguous assignments of carbon signals by comparing them with model compounds. bohrium.com

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.28 | t | C1-H |

| ¹H | 7.16 | d | C5-H |

| ¹H | 7.06 - 7.10 | m | Aromatic-H |

| ¹H | 6.99 - 6.97 | m | Aromatic-H |

| ¹H | 3.76 - 3.68 | m | C3-H₂ |

| ¹H | 2.72 - 2.67 | m | C4-H₂ |

| ¹H | 2.36 | s | CH₃ |

| ¹³C | 160.8 | - | C1 |

| ¹³C | 135.1 | - | Aromatic C |

| ¹³C | 134.7 | - | Aromatic C |

| ¹³C | 132.8 | - | Aromatic C |

| ¹³C | 128.3 | - | Aromatic C |

| ¹³C | 126.5 | - | Aromatic C |

| ¹³C | 125.3 | - | Aromatic C |

| ¹³C | 47.4 | - | C3 |

| ¹³C | 21.7 | - | CH₃ |

| ¹³C | 18.4 | - | C4 |

Note: NMR data is based on a mixture containing this compound in CDCl₃. rsc.org Multiplicity codes: s = singlet, d = doublet, t = triplet, m = multiplet.

2D ROESY NMR: Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (2D ROESY) is a powerful technique for determining spatial proximities between protons, which is particularly useful for confirming stereochemistry and conformation in complex molecules. columbia.edu In the context of this compound, a ROESY experiment would show cross-peaks between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For example, correlations would be expected between the protons of the methyl group and the adjacent aromatic proton, as well as between the methylene protons at C3 and C4. This information helps to build a three-dimensional model of the molecule and confirm the assigned structure. researchgate.net

Utilization of Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS) for Molecular Confirmation and Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used in the analysis of dihydroisoquinoline derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. rsc.org In the analysis of benzylisoquinoline alkaloids, a class of compounds related to this compound, ESI-MS has been systematically studied to understand their fragmentation patterns. nih.gov This technique typically involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer, where it is ionized to produce protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₀H₁₁N), the expected m/z for the protonated molecule would be approximately 146.10. Further fragmentation of this parent ion in the mass spectrometer (tandem MS or MS/MS) can provide valuable structural information. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. phcogj.com In the context of dihydroisoquinoline derivatives, GC-MS can be used to separate the compound of interest from a mixture and subsequently obtain its mass spectrum. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its molecular weight and provides a fragmentation pattern that can be used for structural elucidation. scirp.orgnih.gov For instance, the analysis of various plant extracts by GC-MS has led to the identification of numerous phytochemicals, including nitrogen-containing heterocyclic compounds. mazums.ac.ir The electron impact (EI) ionization typically used in GC-MS results in a characteristic fragmentation pattern that serves as a molecular fingerprint.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | Soft Ionization (e.g., [M+H]⁺) | ~146.10 | Molecular Weight Confirmation |

| GC-MS | Electron Impact (EI) | 145 (M⁺), and fragment ions | Molecular Weight and Structural Fragmentation Pattern |

Note: The expected m/z values are based on the molecular formula C₁₀H₁₁N.

Employment of Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would exhibit several key absorption bands that are indicative of its structure. The presence of a C=N (imine) bond in the dihydroisoquinoline ring would give rise to a stretching vibration in the region of 1690-1640 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations would result in absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The study of related quinoline (B57606) derivatives, such as 6-methyl 1,2,3,4-tetrahydroquinoline, has utilized IR spectroscopy in conjunction with theoretical calculations to interpret the vibrational spectra. nih.gov

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=N (Imine) | Stretch | 1690 - 1640 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Note: These are general ranges and the exact peak positions can vary.

X-ray Diffraction Analysis for Precise Determination of Solid-State Molecular Structures

While a specific crystal structure for this compound was not found in the search results, the crystal structures of related quinoline and isoquinoline derivatives have been extensively studied. researchgate.netmdpi.com For example, the crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been determined, providing detailed information about its molecular geometry. researchgate.net If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure, including the planarity of the aromatic ring and the conformation of the dihydroisoquinoline ring system. This technique is the gold standard for structural elucidation when applicable.

Biological Activity and Structure Activity Relationship Sar Studies of 6 Methyl 3,4 Dihydroisoquinoline and Analogues

Mechanisms of Action Elucidation in Biological Systems.

The biological activities of dihydroisoquinoline derivatives are diverse, stemming from their ability to interact with various molecular targets within the cell. These interactions can lead to enzyme inhibition, modulation of the cell cycle and cell death pathways, binding to physiological receptors, modulation of ion channel function, and interference with intracellular signaling cascades.

The dihydroisoquinoline framework has proven to be a versatile scaffold for the design of potent enzyme inhibitors.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP): The enzyme leucine aminopeptidase is implicated in pathological conditions such as cancer due to its role in tumor cell proliferation, migration, and invasion. nih.govnih.gov Based on the known antiproliferative activity of isoquinoline (B145761) alkaloids, studies have explored 3,4-dihydroisoquinoline (B110456) derivatives as potential LAP inhibitors. nih.govresearchgate.netnih.gov For instance, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate was found to have significant inhibitory activity against microsomal LAP with an IC₅₀ value of 16.5 µM. nih.gov Computational studies, including molecular docking and 3D-QSAR, suggest that the 3,4-dihydroisoquinoline moiety is a promising scaffold for developing new LAP inhibitors. nih.govresearchgate.netnih.gov

Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory potential. nih.govacs.org Many of these compounds showed significant activity, with several analogues being more potent than the standard inhibitor, thiourea. nih.gov For example, the analogue with ortho- and para-methyl substitutions on the N-aryl ring was the most effective in the series. acs.org

Phosphodiesterase-4 (PDE4): PDE4 is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammation. nih.govnih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. nih.govresearchgate.net Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as selective PDE4 inhibitors. nih.gov One compound from this series demonstrated potent inhibition of the PDE4B subtype and showed good in vivo activity. nih.gov

Table 1: Enzyme Inhibition by Dihydroisoquinoline Analogues

| Compound Class | Target Enzyme | Test Compound Example | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Dihydroisoquinoline dicarboxylate | Leucine Aminopeptidase | Diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate | 16.5 | nih.gov |

| N-Aryl-dihydroisoquinoline carbothioamide | Urease (H. pylori) | N-(2,4-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 11.2 ± 0.81 | nih.gov |

| N-Aryl-dihydroisoquinoline carbothioamide | Urease (H. pylori) | N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 15.5 ± 0.49 | nih.gov |

| N-Aryl-dihydroisoquinoline carbothioamide | Urease (H. pylori) | N-(4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 20.4 ± 0.22 | nih.gov |

| 1-Phenyl-dihydroisoquinoline amide | Phosphodiesterase 4B (PDE4B) | Compound 15 (specific structure in source) | Potent inhibitor | nih.gov |

| 1-Phenyl-dihydroisoquinoline amide | Phosphodiesterase 4B (PDE4B) | Compound 19 (specific structure in source) | 0.88 | researchgate.net |

Derivatives of the related tetrahydroisoquinoline (THIQ) scaffold have been shown to interfere with cell proliferation by modulating the cell cycle and inducing programmed cell death, or apoptosis. nih.govresearchgate.net These findings suggest that the dihydroisoquinoline core may also confer such properties.

Studies on THIQ-based analogues demonstrated that these compounds can cause microtubule depolymerization, leading to an arrest of the cell cycle in the G2/M phase. nih.gov This cell cycle blockade is often a precursor to apoptosis. The induction of apoptosis was confirmed by flow cytometry and the observation of increased cytochrome c release, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Some THIQ derivatives have also been reported to induce cell cycle arrest at the G1 phase. researchgate.net For example, certain tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]isoquinoline chalcones were found to cause G1 arrest in MCF-7 breast cancer cells, thereby inhibiting the transition to the S phase. researchgate.net

The process of apoptosis induced by these compounds often involves the activation of caspases, a family of proteases central to executing programmed cell death. nih.govnih.gov Dihydroartemisinin, for instance, induces apoptosis through the activation of initiator caspases-8 and -9, and the effector caspase-3. nih.gov This cascade is often triggered by changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. researchgate.net

Table 2: Cell Cycle and Apoptosis Modulation by Isoquinoline Analogues

| Compound Class | Cell Line | Effect | Pathway Implication | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline (THIQ) analogues | A549 (lung), MDA-MB-231 (breast) | G2/M phase arrest, Apoptosis | Microtubule depolymerization, Intrinsic pathway | nih.gov |

| Tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | MCF-7 (breast) | G1 phase arrest, Apoptosis | Upregulation of p53 and Bax, Downregulation of Bcl-2 and CDK4 | researchgate.net |

| Diterpenoids | Hct-116 (colon) | G1 and G2/M phase arrest, Apoptosis | NF-κB pathway inhibition | researchgate.net |

| Diosgenin | MCF-7, Hs578T (breast) | G2/M phase arrest, Apoptosis | Chk1/Cdc25C pathway, Mitochondria-mediated | nih.gov |

While specific ligand-binding data for 6-Methyl-3,4-dihydroisoquinoline is not extensively documented, studies on related tetrahydroisoquinoline (THIQ) derivatives indicate that this structural class can interact with key neurotransmitter receptors.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): These G protein-coupled receptors are crucial in both the central and peripheral nervous systems. nih.gov A series of THIQ derivatives containing a 5,11-dihydro-6H-pyrido[2,3-b] nih.govresearchgate.netbenzodiazepin-6-one skeleton were evaluated for their binding affinities at muscarinic receptor subtypes. nih.gov One compound in this series demonstrated high affinity and selectivity for the M2 muscarinic receptor, which is predominantly found in the heart. nih.gov This highlights the potential of the isoquinoline scaffold in developing subtype-selective muscarinic ligands. nih.gov

5-Hydroxytryptamine (5-HT) Receptors: The 5-HT receptors mediate the effects of the neurotransmitter serotonin (B10506) and are important targets for drugs treating neurological and psychiatric disorders. While direct binding data for this compound is scarce, N-substituted tetrahydroisoquinolines have been reported as antagonists of the 5-HT₁B receptor. nih.gov The structural similarity suggests that dihydroisoquinoline derivatives could also possess affinity for 5-HT receptor subtypes, although this requires further investigation.

Table 3: Receptor Binding Affinities of Tetrahydroisoquinoline Analogues

| Compound Class | Receptor Subtype | Test Compound Example | Binding Affinity (pKi) | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline derivative | Muscarinic M2 | Compound 3f (specific structure in source) | 9.1 | nih.gov |

| Tetrahydroisoquinoline derivative | Muscarinic M1 | Compound 3f (specific structure in source) | <7 | nih.gov |

| Tetrahydroisoquinoline derivative | Muscarinic M3 | Compound 3f (specific structure in source) | <7 | nih.gov |

Voltage-gated calcium channels are critical for numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. researchgate.netwikipedia.org The L-type calcium channel, in particular, is a major target for cardiovascular drugs. researchgate.netnih.govnih.gov

While direct evidence of this compound modulating L-type Ca²⁺ channels is limited in the reviewed literature, studies on semi-synthetic tetrahydroisoquinoline derivatives have shown that they possess Ca²⁺ antagonistic properties. nih.gov These derivatives were found to significantly block KCl-stimulated Ca²⁺ uptake in nerve endings, an effect that was partially inhibited by selective N-type and P-type Ca²⁺ channel blockers. nih.gov This suggests that the broader isoquinoline chemical space is relevant for ion channel modulation, although specific actions on L-type channels by dihydroisoquinoline analogues require more targeted investigation.

The nuclear factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. researchgate.net Its dysregulation is linked to numerous chronic diseases, including cancer. researchgate.net

A significant finding in this area is the identification of 6,7-dihydroxy-3,4-dihydroisoquinoline as a novel inhibitor of the NF-κB pathway. nih.govresearchgate.net This compound was shown to inhibit both the canonical and non-canonical NF-κB signaling pathways. nih.govresearchgate.net The inhibition of NF-κB by this dihydroisoquinoline derivative also correlated with an inhibition of in vitro invasion in a murine breast cancer cell line, suggesting its potential as a prototype for antimetastatic agents. nih.govresearchgate.net The ability of dihydroisoquinoline structures to modulate such a critical signaling hub underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Analysis for Bioactive Dihydroisoquinolines.

The biological activity of dihydroisoquinoline derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies aim to decipher how different chemical groups at various positions on the scaffold influence the interaction with biological targets. nih.gov

For urease inhibition by N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, SAR studies revealed that compounds with electron-donating groups on the N-aryl ring generally exhibit superior activity. nih.govacs.org Specifically, a dimethyl-substituted analogue (ortho and para positions) showed the highest potency, while a single para-methyl substitution was slightly less active. acs.org A para-methoxy group also conferred excellent activity, which was diminished when the group was moved to the ortho position. nih.gov

In the context of phosphodiesterase-4 (PDE4) inhibition by 1-phenyl-3,4-dihydroisoquinoline derivatives, the substituents on the C-3 side chain phenyl ring are critical. nih.gov The attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to enhance both inhibitory activity towards the PDE4B subtype and selectivity. nih.gov

For cytotoxic activity in 1,4-disubstituted-3,4-dihydroisoquinoline derivatives designed as tubulin polymerization inhibitors, electron-donating substituents on the B ring (the phenyl ring at position 1) were more favorable for activity. nih.gov Furthermore, an amino group at the 3'-position of the B-ring was found to be necessary for high cytotoxic activity. nih.gov

Regarding muscarinic receptor affinity , studies on tetrahydroisoquinoline derivatives showed that the benzene (B151609) ring fused piperidine (B6355638) and the length of the alkyl linker chain are crucially important for increasing M2 receptor affinity. nih.gov

Impact of Substituents at Varying Positions on Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For dihydroisoquinoline analogues, the nature and position of various substituents on the core structure play a pivotal role in determining their potency and selectivity for biological targets. scispace.comresearchgate.net

Research has shown that the introduction of different functional groups—be they electron-donating, electron-withdrawing, or heterocyclic—can significantly modulate the biological potential of the resulting compounds. researchgate.net For instance, in a series of analogues designed as orexin (B13118510) receptor antagonists, substitution at the 1-benzyl position led to compounds with good selectivity for the OX1 receptor over the OX2 receptor. researchgate.net Within the same series, a 3-dimethylamino analogue was identified as the most potent. researchgate.net

In the context of anticancer research, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov SAR studies on these compounds revealed that electron-donating substituents on the B-ring of the isoquinoline structure were more favorable for cytotoxic activity. nih.gov Specifically, compound 32 (a 1,4-disubstituted derivative) showed potent activity against the CEM leukemia cell line with an IC₅₀ of 0.64 μM and was confirmed to inhibit tubulin polymerization. nih.gov

Furthermore, studies on 1,3-disubstituted 3,4-dihydroisoquinolines have explored their potential as spasmolytic agents, with their activity being compared to the known drug mebeverine. mdpi.com The investigation of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated its ability to reduce the strength of Ca²⁺-dependent contractions in smooth muscle preparations, potentially through modulating muscarinic acetylcholine and serotonin receptors. nih.gov

A preliminary SAR analysis of 4,6-dihydroxy THIQ analogues developed for antitrypanosomal activity revealed that substituting the phenolic hydroxyl group with a biphenyl (B1667301) methyl group enhanced potency. rsc.org Conversely, substitutions at the 1-position of the THIQ nucleus did not appear to affect this specific biological activity. rsc.org

Stereochemical Influence on Pharmacological Efficacy and Specificity

Stereochemistry is a fundamental concept in pharmacology, as the three-dimensional shape of a molecule is critical for its interaction with biological targets. nih.gov Chiral drugs can exist as enantiomers—non-superimposable mirror images—which should be considered as two distinct drugs because they can differ significantly in their biological and pharmacological properties. nih.gov These differences can manifest in bioavailability, metabolism, potency, and selectivity. nih.gov

The two enantiomers of a chiral drug can exhibit markedly different affinities for receptors, transporters, or enzymes. nih.gov This is because the binding site of a biological target is itself chiral, and one enantiomer may fit much better than the other, much like a hand in a glove. nih.gov In some instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov

The synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids is of growing interest because these molecules serve as vital building blocks for creating chiral pharmaceuticals. mdpi.com For example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the advanced chemical strategies employed to obtain specific stereoisomers. mdpi.com Such methods are crucial for producing enantiomerically pure compounds like (S)-(+)-laudanosine and both the (S)- and (R)-enantiomers of the protoberberine alkaloid O-methylbharatamine, ensuring that the final therapeutic agent has the desired pharmacological profile. mdpi.com The development of synthetic routes that yield specific enantiomers, such as the Noyori asymmetric transfer hydrogenation used in the synthesis of 1-substituted THIQ compounds, is a key focus in the field. rsc.orgresearchgate.net

Dihydroisoquinolines as Synthons and Precursors for Novel Therapeutic Agents

The dihydroisoquinoline core is a versatile synthon—a fundamental building block—in the synthesis of more complex molecules with therapeutic potential. rsc.org Its structural framework is present in numerous alkaloids and has been widely adopted in medicinal chemistry to design and synthesize novel derivatives for a range of applications, from anticancer to anti-Parkinson's agents. mdpi.com

Several synthetic strategies are employed to construct the dihydroisoquinoline and tetrahydroisoquinoline scaffolds. The Bischler-Napieralski reaction is a classic and effective method for synthesizing 3,4-dihydroisoquinolines, which can then be further modified. mdpi.comnih.govrsc.org This reaction involves the cyclization of a β-arylethylamide, and it has been used to create various 1,3-disubstituted and 1,4-disubstituted dihydroisoquinoline analogues. mdpi.comnih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for building structurally diverse chemical libraries. researchgate.net MCRs have been successfully used to synthesize complex tetrahydroisoquinoline derivatives, such as 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, in high yields and under solvent-free conditions. rsc.org

Furthermore, specific dihydroisoquinoline derivatives are designed as key intermediates for targeted therapeutic classes. For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been synthesized as a versatile precursor for novel 1,2,3,4-tetrahydroisoquinoline building blocks, which are candidates for central nervous system drugs. nih.gov Similarly, a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as the basis for developing novel inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. nih.gov These examples underscore the strategic importance of the dihydroisoquinoline nucleus as a starting point for the rational design and synthesis of next-generation therapeutic agents. mdpi.com

Biosynthetic Pathways and Natural Occurrence of Isoquinoline Alkaloids

Enzymatic and Biomimetic Transformations in Isoquinoline (B145761) Alkaloid Biosynthesis

The biosynthesis of the isoquinoline core is a well-studied process involving key enzymatic transformations. The central step is the Pictet-Spengler reaction, a condensation and subsequent cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govclockss.org In plants, this reaction is catalyzed by the enzyme norcoclaurine synthase (NCS). rsc.org NCS facilitates the condensation of dopamine (B1211576) with 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid tyrosine, to stereoselectively produce (S)-norcoclaurine, the precursor to over 2,500 benzylisoquinoline alkaloids (BIAs). kegg.jprsc.org

Following the creation of this core structure, a series of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, are carried out by various enzymes like methyltransferases (MTs) and cytochrome P450 oxidases. rsc.org These modifications generate the vast diversity observed in the isoquinoline alkaloid family.

Biomimetic synthesis seeks to replicate these biological reactions in the laboratory. The Pictet-Spengler reaction, for instance, can be performed under acidic conditions, mimicking the enzymatic environment to synthesize tetrahydroisoquinoline scaffolds. clockss.org While 6-Methyl-3,4-dihydroisoquinoline itself is not a direct product of this primary biosynthetic pathway, its 3,4-dihydroisoquinoline (B110456) core represents a state of oxidation that can be an intermediate in related synthetic procedures like the Bischler-Napieralski reaction. clockss.orgorganic-chemistry.org

Derivation of Isoquinoline Alkaloids from Amino Acid Precursors (e.g., Tyrosine, Phenylalanine)

The vast majority of isoquinoline alkaloids originate from the aromatic amino acid L-tyrosine, with some pathways utilizing L-phenylalanine. kegg.jpneu.edu.tracs.org The biosynthetic journey from tyrosine to the isoquinoline core involves several key steps. Tyrosine is first converted into two primary building blocks: an amine component (dopamine) and an aldehyde component (4-hydroxyphenylacetaldehyde). kegg.jp

The pathway to dopamine involves either hydroxylation of tyrosine to L-DOPA followed by decarboxylation, or decarboxylation of tyrosine to tyramine (B21549) followed by hydroxylation. kegg.jp The aldehyde partner, 4-hydroxyphenylacetaldehyde, is also derived from tyrosine via transamination, decarboxylation, and oxidation steps. kegg.jp The condensation of these two tyrosine-derived units by norcoclaurine synthase (NCS) forms the fundamental C-N bond that defines the isoquinoline ring system. rsc.orgresearchgate.net

Although most natural pathways proceed from tyrosine, some bacterial isoquinolines have been shown to derive from tryptophan, highlighting alternative biosynthetic routes in nature. acs.orgnih.gov For a hypothetical biosynthesis of this compound, the core would still derive from a phenethylamine (B48288) precursor, with the methyl group at the 6-position potentially arising from a methylation event on an aromatic ring precursor, a step common in the biosynthesis of many natural products. nih.govcam.ac.uk

Table 1: Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

|---|---|

| L-Tyrosine | The primary amino acid precursor for the vast majority of isoquinoline alkaloids. kegg.jpnih.gov |

| Dopamine | A key phenethylamine intermediate, derived from tyrosine, that forms part of the isoquinoline core. kegg.jprsc.org |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | The aldehyde partner in the Pictet-Spengler reaction, also derived from tyrosine. rsc.org |

| (S)-Norcoclaurine | The foundational benzylisoquinoline alkaloid formed from the condensation of dopamine and 4-HPAA. rsc.org |

Chemoenzymatic Synthesis Approaches for Complex Isoquinoline Structures

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions to create complex molecules. nih.govnih.gov This approach is particularly valuable for producing non-natural isoquinoline derivatives or for optimizing the synthesis of known alkaloids. acs.org